4-(2-Furyl)-2-pyrimidinethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Furyl)-2-pyrimidinethiol is a heterocyclic compound that features both a furan ring and a pyrimidine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both sulfur and nitrogen atoms in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Furyl)-2-pyrimidinethiol typically involves the reaction of 2-furyl compounds with pyrimidine derivatives. One common method involves the condensation of 2-furyl aldehyde with thiourea in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-(2-Furyl)-2-pyrimidinethiol undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The furan and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted furan and pyrimidine derivatives.
Scientific Research Applications
4-(2-Furyl)-2-pyrimidinethiol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Material Science:
Mechanism of Action
The mechanism of action of 4-(2-Furyl)-2-pyrimidinethiol involves its interaction with various molecular targets. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, which may inhibit or activate certain enzymes. Additionally, the compound can intercalate with DNA, disrupting replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
2-Furyl-2-pyrimidinethiol: Similar structure but with different positioning of the furan ring.
4-(2-Furyl)-1,2,3-thiadiazole: Contains a thiadiazole ring instead of a pyrimidine ring.
4-(2-Furyl)-2-thiazole: Features a thiazole ring instead of a pyrimidine ring.
Uniqueness
4-(2-Furyl)-2-pyrimidinethiol is unique due to the combination of the furan and pyrimidine rings, which provides a distinct set of chemical and biological properties.
Properties
IUPAC Name |
6-(furan-2-yl)-1H-pyrimidine-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c12-8-9-4-3-6(10-8)7-2-1-5-11-7/h1-5H,(H,9,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXHXJRIPUVEGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=NC(=S)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384978 |
Source
|
Record name | 4-(2-Furyl)-2-pyrimidinethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190579-95-4 |
Source
|
Record name | 4-(2-Furyl)-2-pyrimidinethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.